molecular formula C22H25NO2 B13922158 4-Hexenoic acid, 2-[(diphenylmethylene)amino]-5-methyl-, ethyl ester CAS No. 115289-60-6

4-Hexenoic acid, 2-[(diphenylmethylene)amino]-5-methyl-, ethyl ester

Cat. No.: B13922158
CAS No.: 115289-60-6
M. Wt: 335.4 g/mol
InChI Key: DDOLTLLLKFDIAH-UHFFFAOYSA-N
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Description

Ethyl 2-((diphenylmethylene)amino)-5-methylhex-4-enoate is an organic compound with the molecular formula C17H17NO2. It is a derivative of glycine and is known for its applications in organic synthesis, particularly as a Schiff base. This compound is characterized by the presence of a diphenylmethylene group attached to an amino ester, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((diphenylmethylene)amino)-5-methylhex-4-enoate typically involves the condensation of ethyl glycine ester with benzophenone. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the Schiff base. The reaction is usually conducted in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or column chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((diphenylmethylene)amino)-5-methylhex-4-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-((diphenylmethylene)amino)-5-methylhex-4-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including amino acids and peptides.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl 2-((diphenylmethylene)amino)-5-methylhex-4-enoate involves its role as a Schiff base. It can form reversible covalent bonds with various nucleophiles, making it a valuable intermediate in organic synthesis. The diphenylmethylene group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (diphenylmethylene)aminoacetate
  • N-(Diphenylmethylene)glycine ethyl ester
  • Ethyl N-(diphenylmethylene)glycinate

Uniqueness

Ethyl 2-((diphenylmethylene)amino)-5-methylhex-4-enoate is unique due to its specific structural features, including the presence of a methyl group at the 5-position and a double bond at the 4-position. These structural elements confer distinct reactivity and stability compared to other similar compounds .

This compound’s versatility and reactivity make it a valuable tool in various fields of scientific research and industrial applications. Its unique structural features and ability to undergo a wide range of chemical reactions highlight its importance in organic chemistry.

Properties

CAS No.

115289-60-6

Molecular Formula

C22H25NO2

Molecular Weight

335.4 g/mol

IUPAC Name

ethyl 2-(benzhydrylideneamino)-5-methylhex-4-enoate

InChI

InChI=1S/C22H25NO2/c1-4-25-22(24)20(16-15-17(2)3)23-21(18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-15,20H,4,16H2,1-3H3

InChI Key

DDOLTLLLKFDIAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC=C(C)C)N=C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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